Fitc-C6-devd-fmk
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Overview
Description
Fitc-C6-devd-fmk is a fluorescently labeled caspase-3 inhibitor used primarily for detecting active caspase-3 in mammalian cells undergoing apoptosis. Caspase-3 is a proteolytic enzyme that plays a crucial role in the process of programmed cell death, or apoptosis. The compound is cell-permeable, non-toxic, and irreversibly binds to activated caspase-3, making it a valuable tool in apoptosis research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fitc-C6-devd-fmk is synthesized by conjugating a fluorescent label, fluorescein isothiocyanate (FITC), to a peptide sequence, Asp-Glu-Val-Asp (DEVD), which is specific for caspase-3. The synthesis involves the following steps:
Peptide Synthesis: The DEVD peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Conjugation: The peptide is then conjugated to FITC through a thiourea linkage, forming the final compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS and large-scale conjugation reactors for the FITC labeling. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
Fitc-C6-devd-fmk primarily undergoes binding reactions with active caspase-3. The compound does not participate in typical chemical reactions like oxidation, reduction, or substitution due to its specific design for biological applications .
Common Reagents and Conditions
Reagents: Dimethyl sulfoxide (DMSO) is commonly used to dissolve this compound for biological assays.
Conditions: The compound is typically used in cell culture conditions at 37°C with 5% CO2
Major Products
The major product of the reaction between this compound and active caspase-3 is a fluorescently labeled caspase-3 complex, which can be detected using flow cytometry or fluorescence microscopy .
Scientific Research Applications
Fitc-C6-devd-fmk has a wide range of applications in scientific research:
Chemistry: Used as a probe to study the kinetics of caspase-3 activity.
Biology: Employed in apoptosis assays to quantify the number of apoptotic cells in a sample.
Medicine: Utilized in cancer research to screen for potential caspase-3 inhibitors.
Industry: Applied in the development of diagnostic kits for detecting apoptosis in clinical samples .
Mechanism of Action
Fitc-C6-devd-fmk exerts its effects by irreversibly binding to the active site of caspase-3. The DEVD peptide sequence is recognized and cleaved by caspase-3, allowing the FITC label to covalently attach to the enzyme. This binding inhibits the proteolytic activity of caspase-3 and allows for its detection through fluorescence-based methods .
Comparison with Similar Compounds
Similar Compounds
Z-DEVD-FMK: Another caspase-3 inhibitor with a similar peptide sequence but without the fluorescent label.
FITC-VAD-FMK: A pan-caspase inhibitor that targets multiple caspases, not just caspase-3
Uniqueness
Fitc-C6-devd-fmk is unique due to its specific targeting of caspase-3 and its fluorescent labeling, which allows for easy detection and quantification of apoptotic cells. This makes it a valuable tool in both basic research and clinical applications .
Biological Activity
Fitc-C6-devd-fmk is a fluorescently labeled inhibitor specifically designed to target activated caspase-3, a crucial enzyme in the apoptosis pathway. This compound has garnered significant attention in biological research for its ability to visualize and quantify apoptotic cells in various experimental settings.
This compound functions by forming a covalent bond with the active site of caspase-3. Upon entering the cell, it selectively binds to the active form of this enzyme, leading to its irreversible inhibition. This action effectively blocks the apoptotic signaling cascade, preventing the cleavage of substrates that would normally lead to cell death. The binding specificity for activated caspase-3 makes it an invaluable tool for studying apoptosis in diverse cellular contexts .
Properties and Applications
Key Properties:
- Fluorescent Labeling: The fluorescein isothiocyanate (FITC) moiety allows for direct detection of activated caspases using fluorescence microscopy or flow cytometry.
- Cell Permeability: this compound is designed to permeate cell membranes, making it suitable for live-cell imaging.
- Low Cytotoxicity: The compound is nontoxic, which is critical for maintaining cell viability during experiments.
Applications:
- Apoptosis Research: It enables researchers to study mechanisms of cell death and the role of caspase-3 in various biological processes.
- Live-Cell Imaging: Researchers can monitor real-time apoptosis dynamics in living cells.
- Drug Testing: this compound can be used to evaluate the efficacy of anti-cancer drugs by assessing their impact on apoptosis.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in apoptosis research:
- Detection of Apoptosis Induction:
- Comparative Studies:
- This compound was compared with other caspase inhibitors such as Ac-DEVD-FMK and Z-VAD-FMK. While Ac-DEVD-FMK serves as a classical inhibitor without fluorescent properties, this compound's fluorescent nature allows for real-time monitoring, thus providing a significant advantage in dynamic studies.
Comparison of Caspase Inhibitors
Compound Name | Target Enzyme | Fluorescent Label | Unique Features |
---|---|---|---|
This compound | Caspase-3 | Yes | Selectively targets activated caspase-3; live-cell imaging capability |
Ac-DEVD-FMK | Caspase-3 | No | Classical inhibitor; used primarily for biochemical assays |
Ac-IETD-FMK | Caspase-8 | No | Specific for caspase-8; involved in extrinsic apoptosis pathway |
Z-VAD-FMK | Pan-caspases | No | Broad-spectrum inhibitor; not specific to any single caspase |
Experimental Protocol for Using this compound
- Preparation:
- Prepare a 2-5 mM stock solution in DMSO.
- Treat cells with desired concentrations (typically 10 µM).
- Incubation:
- Incubate cells at 37°C in a CO2 incubator for at least 1 hour.
- Detection:
- Wash cells and monitor fluorescence intensity using flow cytometry or fluorescence microscopy.
Properties
Molecular Formula |
C46H51FN6O16S |
---|---|
Molecular Weight |
995.0 g/mol |
IUPAC Name |
5-[[6-[[(2S)-3-carboxy-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-carboxy-4-fluoro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C46H51FN6O16S/c1-22(2)41(44(66)52-31(19-38(60)61)33(56)21-47)53-42(64)30(13-14-37(58)59)51-43(65)32(20-39(62)63)50-36(57)6-4-3-5-15-48-46(70)49-23-7-10-26(29(16-23)45(67)68)40-27-11-8-24(54)17-34(27)69-35-18-25(55)9-12-28(35)40/h7-12,16-18,22,30-32,41,54H,3-6,13-15,19-21H2,1-2H3,(H,50,57)(H,51,65)(H,52,66)(H,53,64)(H,58,59)(H,60,61)(H,62,63)(H,67,68)(H2,48,49,70)/t30-,31-,32-,41-/m0/s1 |
InChI Key |
WILVKHYULNRJOL-HAQCWMSVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |
Origin of Product |
United States |
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